5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenyl isocyanate
Overview
Description
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenyl isocyanate is an organic compound with a unique structure characterized by the presence of isocyanate functional group attached to a naphthalene ring system. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenyl isocyanate typically involves the reaction of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenyl amine with phosgene or triphosgene under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent the hydrolysis of isocyanate.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of phosgene substitutes like triphosgene is preferred due to their lower toxicity and ease of handling.
Chemical Reactions Analysis
Types of Reactions
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: It can add to compounds with active hydrogen atoms, such as water and alcohols, to form corresponding carbamic acids and esters.
Polymerization: It can undergo polymerization reactions to form polyurethanes when reacted with diols or polyols.
Common Reagents and Conditions
Amines: React with isocyanates to form ureas.
Alcohols: React with isocyanates to form carbamates.
Water: Reacts with isocyanates to form carbamic acids, which decompose to amines and carbon dioxide.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed from the polymerization with diols or polyols.
Scientific Research Applications
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenyl isocyanate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Utilized in the production of polyurethanes, which are used in foams, coatings, and adhesives.
Biological Studies: Employed in the modification of biomolecules for studying protein interactions and functions.
Pharmaceuticals: Investigated for its potential use in drug development and delivery systems.
Mechanism of Action
The mechanism of action of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenyl isocyanate involves the reactivity of the isocyanate group. It reacts with nucleophiles, leading to the formation of stable urea or carbamate linkages. These reactions are crucial in the formation of polyurethanes and other derivatives.
Comparison with Similar Compounds
Similar Compounds
- 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenyl amine
- 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenyl carbamate
- 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenyl urea
Uniqueness
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenyl isocyanate is unique due to its high reactivity and versatility in forming various derivatives. Its ability to undergo polymerization reactions makes it valuable in the production of polyurethanes, which have widespread industrial applications.
Properties
IUPAC Name |
6-isocyanato-1,1,4,4-tetramethyl-2,3-dihydronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-14(2)7-8-15(3,4)13-9-11(16-10-17)5-6-12(13)14/h5-6,9H,7-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYXLYBFNUDHOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)N=C=O)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383690 | |
Record name | 6-Isocyanato-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343962-16-3 | |
Record name | 6-Isocyanato-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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